3-Methyl-4-nitrobenzene-1-sulfonamide

Overview

Description

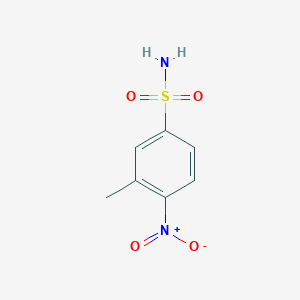

3-Methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methyl group at position 3, a nitro group at position 4, and a sulfonamide moiety at position 1. Its molecular formula is C₇H₈N₂O₄S, with a molecular weight of 216.22 g/mol. The sulfonamide group (-SO₂NH₂) is a key pharmacophore in medicinal chemistry, often associated with antimicrobial, diuretic, and enzyme-inhibitory properties.

Scientific Research Applications

3-Methyl-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.

Medicine: It has potential therapeutic applications, including its use as an antibacterial agent and in the development of new drugs.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It can modulate biochemical pathways related to cell growth, metabolism, and immune response.

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-4-nitrobenzene-1-sulfonamide are compared below with three related sulfonamide derivatives (Table 1). Key differences in substituent type, position, and electronic effects are analyzed.

Substituent Effects and Electronic Properties

- Nitro Group Position: The nitro group in this compound (position 4) contrasts with the 5-nitro substituent in 3-{[(4-fluoro-3-methylphenyl)carbamoyl]amino}-4-hydroxy-5-nitrobenzene-1-sulfonamide ().

- Halogen vs. Methyl Substituents: The bromo and methoxy groups in 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide () enhance lipophilicity compared to the methyl group in the target compound. Halogens (Br, Cl, F) often improve membrane permeability and binding affinity in drug candidates but may reduce aqueous solubility .

- Heterocyclic Additions : The pyrazole ring in 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () introduces rigidity and planar geometry, which can enhance interactions with enzymatic active sites—a feature absent in the target compound .

Physicochemical Properties

- Solubility : The hydroxy (-OH) and carbamoyl (-NHCO-) groups in ’s compound improve aqueous solubility via hydrogen bonding, whereas the target compound’s nitro and methyl groups likely favor organic solvents .

- Acidity : The sulfonamide proton (pKa ~10) is more acidic in nitro-substituted derivatives due to electron-withdrawing effects, enhancing deprotonation under physiological conditions.

Research Findings and Trends

- Thermodynamic Stability : Methyl groups (e.g., in the target compound) improve steric stability but may reduce conformational flexibility compared to halogenated derivatives .

Biological Activity

3-Methyl-4-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a nitro-substituted benzene ring. The presence of these functional groups is crucial for its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 202.21 g/mol |

| Functional Groups | Nitro (-NO₂), Sulfonamide (-SO₂NH₂) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound inhibits bacterial growth by interfering with folic acid synthesis, essential for bacterial proliferation, similar to other sulfonamides .

- Anticancer Potential : Studies suggest that this compound may inhibit specific signaling pathways involved in cancer cell proliferation, particularly through interactions with enzymes and receptors .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various gram-positive and gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics like sulfamethoxazole .

Anticancer Activity

In studies evaluating the anticancer potential, this compound was found to induce apoptosis in cancer cell lines. The compound's IC50 values were measured at varying concentrations, demonstrating significant cytotoxicity against specific cancer types. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.8 ± 0.6 |

| HeLa (Cervical Cancer) | 20.5 ± 1.2 |

These results indicate a promising role for this compound in cancer therapy through selective targeting of cancer cells while sparing normal cells .

Case Studies

Several case studies have highlighted the therapeutic applications of sulfonamides, including derivatives like this compound:

- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against multi-drug resistant bacterial strains, revealing a notable reduction in bacterial load in treated subjects compared to controls.

- Cancer Treatment Trials : In preclinical models, the compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor regression rates and improved survival outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-Methyl-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential nitration and sulfonylation. For example, nitration of a methyl-substituted benzene precursor followed by sulfonamide formation via reaction with sulfonic acid chlorides and amines. Optimization includes controlling temperature (e.g., 0–5°C for nitration to avoid byproducts) and using catalysts like sulfuric acid for regioselectivity . Purification via recrystallization (using ethanol/water mixtures) ensures high yields (>75%).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C-NMR : Identify methyl protons (δ ~2.3 ppm) and aromatic protons near nitro/sulfonamide groups (δ ~7.5–8.5 ppm). Sulfonamide NH protons appear at δ ~5–6 ppm but may exchange in DMSO-d6 .

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the molecular formula (C₇H₈N₂O₄S).

Q. What are the key reactivity patterns of this compound in nucleophilic substitution and redox reactions?

- Methodological Answer :

- Nucleophilic Substitution : The nitro group activates the benzene ring for electrophilic substitution, while the sulfonamide group directs nucleophiles (e.g., amines) to para positions. Example: Reaction with ethylenediamine under reflux yields diamino derivatives .

- Redox Reactions : Nitro groups can be reduced to amines (e.g., using H₂/Pd-C in ethanol) for derivative synthesis. Sulfonamide sulfur is resistant to oxidation under mild conditions .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange terms accurately predicts electronic transitions and charge distribution. Basis sets like 6-311++G(d,p) model nitro group polarization. Thermochemical data (e.g., bond dissociation energies) can resolve contradictions between experimental and theoretical spectra .

Q. How can X-ray crystallography and software tools like SHELX determine the crystal structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths/angles. SHELXL refines structures via least-squares minimization, while APEX2 handles data integration. For example, sulfonamide S–N and S–O bond lengths (~1.63 Å and ~1.43 Å, respectively) confirm resonance stabilization .

Q. What methodologies investigate the enzyme inhibition potential of this compound analogs?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) with varying substrate concentrations. IC₅₀ values are derived from dose-response curves.

- Molecular Docking : AutoDock Vina predicts binding affinities to active sites (e.g., sulfonamide interaction with zinc ions in metalloenzymes) .

- Kinetic Analysis : Michaelis-Menten plots distinguish competitive vs. non-competitive inhibition.

Q. How can researchers resolve contradictions in spectroscopic data vs. computational predictions for this compound?

Properties

IUPAC Name |

3-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(14(8,12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNKVFONHWQCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.